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molecular formula C9H7NO4 B177879 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid CAS No. 154780-52-6

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Cat. No. B177879
M. Wt: 193.16 g/mol
InChI Key: LCLAZLIVBFONSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268820B2

Procedure details

To a suspension of 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (2.50 g, obtained in Example 116, step 5) in CH2Cl2 (40 mL) were added nine drops of DMF and oxalylchloride (1.78 mL). The mixture was stirred at room temperature for 2 hours and was then concentrated to dryness. The resulting solid was dried at high vacuum over night. The title compound was obtained as a colorless solid (2.85 g, 99%). MS (EI)=211.0 [M+].
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([C:11](O)=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[O:14].C(Cl)(=O)C([Cl:18])=O>C(Cl)Cl.CN(C=O)C>[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([C:11]([Cl:18])=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[O:14]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C(OC2=C1C=C(C=C2)C(=O)O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.78 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried at high vacuum over night

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(OC2=C1C=C(C=C2)C(=O)Cl)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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